N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,4-dimethylbenzylidene)-4-biphenylcarbohydrazide is an organic compound with the molecular formula C22H20N2O It is a derivative of hydrazide and is characterized by the presence of a biphenyl group and a dimethylbenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dimethylbenzylidene)-4-biphenylcarbohydrazide typically involves the condensation reaction between 2,4-dimethylbenzaldehyde and 4-biphenylcarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dimethylbenzylidene)-4-biphenylcarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dimethylbenzylidene)-4-biphenylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-(2,4-dimethylbenzylidene)-4-biphenylcarbohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-(2,4-dimethylbenzylidene)-4-biphenylcarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-dimethylbenzylidene)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
- N-(2,4-dimethylbenzylidene)-1,3-benzodioxol-5-amine
- 4-chloro-N’-(2,4-dimethylbenzylidene)benzenesulfonohydrazide
Uniqueness
N’-(2,4-dimethylbenzylidene)-4-biphenylcarbohydrazide is unique due to its specific structural features, such as the biphenyl group and the dimethylbenzylidene moiety
Properties
Molecular Formula |
C22H20N2O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethylphenyl)methylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C22H20N2O/c1-16-8-9-21(17(2)14-16)15-23-24-22(25)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,25)/b23-15+ |
InChI Key |
LJVRQRFEMUWXLD-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.